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Compound of Interest

Compound Name: ethyl citronellate

Cat. No.: B1614930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl
citronellate, a monoterpenoid ester valued in the fragrance and flavor industries. Due to the
limited availability of directly published complete spectra for ethyl citronellate, this guide
presents predicted data based on the analysis of its constituent parts—the citronellol moiety
and the ethyl ester group—and comparison with analogous compounds. The information herein
is intended to serve as a valuable reference for the identification, characterization, and quality
control of ethyl citronellate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for ethyl citronellate. These predictions are derived
from the known spectral characteristics of citronellol, ethyl esters, and related terpene
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Ethyl Citronellate (in CDCIs)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~5.10 t 1H CH=C(CHs)2
~4.12 q 2H -O-CH2-CHs
~2.25 t 2H -CH2-COO-
~1.95-2.10 m 2H -CH2-CH=
~1.68 s 3H =C(CH3)2 (cis)
~1.60 S 3H =C(CH3s)z (trans)
~1.55-1.70 m 1H -CH(CHs)-
~1.15-1.40 m 2H -CH2-CH(CH5)-
~1.25 t 3H -O-CH2-CHs
~0.95 d 3H -CH(CH3)-

Table 2: Predicted *3C NMR Spectroscopic Data for Ethyl Citronellate (in CDClIs)
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Chemical Shift (6, ppm)

Carbon Atom Assignment

~173.5 C=0 (Ester)
~131.5 C=(CHs)2
~124.5 -CH2-CH=
~60.3 -O-CH2-CHs
~41.5 -CH2-COO-
~37.0 -CH2-CH=
~35.0 -CH(CHs)-
~25.7 =C(CH3)z (trans)
~25.5 -CH2-CH(CH5)-
~19.5 -CH(CHs)-
~17.6 =C(CH3)z (cis)
~14.2 -O-CH2-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Ethyl Citronellate
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~2960-2850 Strong C-H (alkane) stretching
~1735 Strong C=0 (ester) stretching
~1460 Medium C-H (alkane) bending

C-H (alkane) bending (gem-
~1375 Medium ] ( ) 9(

dimethyl)
~1240 Strong C-O (ester) stretching
~1170 Strong C-O (ester) stretching

) =C-H bending (trisubstituted

~830 Medium

alkene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Ethyl Citronellate

m/z Relative Intensity Possible Fragment lon
198 Low [M]* (Molecular lon)

M - CsH7]* (Loss of isopropyl
155 Medium [ HA Propy

group)
127 Medium [M - CsHoQO]*
109 High [CsHa3]*

_ [CH3CH20C(OH)=CHz]*

88 Medium

(McLafferty rearrangement)
69 High [CsHo]*
43 High [CsH7]* (Isopropyl cation)
41 High [CsHs]* (Allyl cation)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

available.

NMR Spectroscopy

Sample Preparation: A sample of ethyl citronellate (approximately 5-10 mg) is dissolved in
deuterated chloroform (CDCIs, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required. Key parameters include a spectral
width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of neat ethyl citronellate is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. Alternatively, for
Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR
crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.
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o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates or ATR crystal is recorded first and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Ethyl citronellate is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of
the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

e Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is used.
The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to
a final temperature (e.g., 250 °C) to ensure good separation of components.

« lonization: Electron lonization (El) at 70 eV is typically used to generate the mass spectrum.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z).

o Data Acquisition and Processing: The mass spectrum is recorded, and the m/z values and
relative intensities of the molecular ion and fragment ions are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
identification of ethyl citronellate.

Caption: Workflow for the spectroscopic identification of ethyl citronellate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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